Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .Scientific Research Applications
Synthesis and Reactivity
- Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate may be involved in synthesis processes similar to those described for derivatives of indole carboxylates and oxazinoindole. For example, the Hemetsberger reaction has been applied to ethyl 4-benzyl-7-formyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate to afford tetrahydro-[1,4]oxazino[2,3-f]indole-7-carboxylate derivatives, showcasing its utility in synthesizing complex heterocyclic structures (Mayer et al., 2002).
Potential for Anti-inflammatory and Antimicrobial Applications
- Compounds structurally related to this compound, such as benzo[g]indole-3-carboxylates, have shown significant potential as anti-inflammatory therapeutics by inhibiting 5-lipoxygenase activity, which could indicate potential applications in addressing inflammatory disorders (Karg et al., 2009). Moreover, densely functionalized indol-3-carboxylates have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, suggesting a possible research avenue for this compound in these areas (Anisetti et al., 2017).
Enzymatic Synthesis and Resolution
- The enzymatic synthesis and resolution of carboxylic acid derivatives highlight the potential for utilizing this compound in enantioselective synthesis processes, leveraging lipase catalysis for producing enantiomerically enriched compounds (Kasture et al., 2005).
Catalysis and Functionalization
- This compound might also find applications in catalysis and functional group transformations, as illustrated by studies on diiron(II) complexes with carboxylate ligands for oxygenation reactions, providing a route for the functionalization of hydrocarbon fragments and potentially enhancing the molecule's utility in synthetic chemistry (Carson & Lippard, 2006).
Mechanism of Action
Target of Action
It is known that indole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It is known that indole derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . The benzyloxy group in the compound may also play a role in its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the ethyl ester group may influence its bioavailability .
Result of Action
Indole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 7-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)15-11-14-9-6-10-16(17(14)19-15)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKSDZLFVYKGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80531387 | |
Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84639-06-5 | |
Record name | Ethyl 7-(benzyloxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80531387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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